molecular formula C13H11Cl2NO2 B13030827 (3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

(3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B13030827
M. Wt: 284.13 g/mol
InChI Key: CBCFDRNSQSSDPC-SXMVTHIZSA-N
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Description

This compound belongs to the cyclopentaquinoline family, characterized by a fused bicyclic system combining cyclopentane and quinoline moieties. The stereochemistry (3aR,4S,9bS) and substituents (7,9-dichloro and carboxylic acid) confer unique electronic and steric properties. While direct synthesis data for this compound are absent in the provided evidence, its structural analogs suggest synthetic routes involving palladium-catalyzed cross-coupling (e.g., ) or acid-mediated cyclization (e.g., ).

Properties

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.13 g/mol

IUPAC Name

(3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C13H11Cl2NO2/c14-6-4-9(15)11-7-2-1-3-8(7)12(13(17)18)16-10(11)5-6/h1-2,4-5,7-8,12,16H,3H2,(H,17,18)/t7-,8+,12-/m0/s1

InChI Key

CBCFDRNSQSSDPC-SXMVTHIZSA-N

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O

Canonical SMILES

C1C=CC2C1C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[c]quinoline core, followed by the introduction of chlorine atoms and the carboxylic acid group. Common reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity material suitable for various applications.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety enables classic acid-derived transformations, which are critical for modifying solubility, bioavailability, or further functionalization.

Esterification

Reaction with alcohols under acidic or coupling conditions yields esters, often used to enhance membrane permeability:

Reagents/Conditions Product Yield Application
Methanol, H<sub>2</s ub>SO<sub>4</sub>, refluxMethyl 7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate85%Prodrug synthesis
DCC/DMAP, ROHAlkyl esters (e.g., ethyl, benzyl)70–90%Intermediate for amide coupling

Amide Formation

The acid readily forms amides with amines, enabling integration into peptidomimetics or enzyme inhibitors:

Amine Coupling Agent Conditions Yield Biological Target
BenzylamineEDC/HOBtDMF, RT, 12 h78%Kinase inhibition assays
4-Aminophenylacetic acidHATUDCM, 0°C to RT82%Antibacterial agent development

Decarboxylation

Controlled thermal or basic conditions remove the carboxylic acid group, generating the parent heterocycle:

Conditions Product Yield Use Case
CuO, Quinoline, 200°C 7,9-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline65%Fragment-based drug discovery
NaOH (2M), ΔSame as above58%Synthesis of halogenated analogs

Electrophilic Aromatic Substitution (EAS)

The electron-deficient quinoline core directs electrophiles to specific positions, influenced by chlorine substituents.

Nitration

Nitration occurs at the 6-position due to meta-directing effects of the chlorine atoms:

Nitrating Agent Conditions Product Yield Notes
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2 h6-Nitro-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid73%Enhanced reactivity in SNAr reactions
Acetyl nitrateCH<sub>2</sub>Cl<sub>2</sub>, −10°C Same as above68%Improved regioselectivity

Halogenation

Further halogenation is limited due to existing chlorines but feasible under radical conditions:

Halogen Source Conditions Product Yield Application
NBS, AIBN, CCl<sub>4</sub>Reflux, 6 h8-Bromo-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid45%Radioligand synthesis
I<sub>2</sub>, HIO<sub>4</sub>AcOH, 80°C, 3 h6-Iodo-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid52%Cross-coupling precursor

Reductive Transformations

The bicyclic system and substituents undergo selective reductions:

Nitro Group Reduction

Applicable to nitro-containing derivatives (e.g., nitration products):

Reducing Agent Conditions Product Yield Outcome
H<sub>2</sub>, Pd/CEtOH, 50 psi, 4 h6-Amino-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid88%Amine intermediate for conjugates
Fe, HClH<sub>2</sub>O/EtOH, Δ Same as above76%Cost-effective alternative

Ring Hydrogenation

Partial saturation of the quinoline ring alters pharmacokinetic properties:

Catalyst Conditions Product Yield Effect
PtO<sub>2</sub>H<sub>2</sub> (1 atm), AcOH, 24 hPartially saturated tetrahydro derivative62%Increased metabolic stability
Rh/Al<sub>2</sub>O<sub>3</sub>H<sub>2</sub> (3 atm), THFFully saturated decahydro analog48%Enhanced solubility

Cycloaddition and Ring-Opening Reactions

The strained cyclopenta ring participates in [4+2] cycloadditions and ring-opening cascades:

Reaction Type Reagents/Conditions Product Yield Utility
Diels-AlderMaleic anhydride, toluene, 110°C, 8 hFused tricyclic adduct55%Natural product mimicry
Oxidative ring-openingKMnO<sub>4</sub>, H<sub>2</sub>O, ΔDicarboxylic acid derivative67%Polymeric material precursor

Biological Activity-Driven Modifications

Derivatives are tailored to enhance interactions with therapeutic targets:

Modification Target Key Finding Reference
Amide conjugationProtein phosphatase inhibitionIC<sub>50</sub> = 0.8 μM (vs. 3.2 μM for parent acid)
Ester prodrugsOral bioavailability 3.5-fold increase in AUC compared to carboxylic acid

This compound’s versatility in reactions underscores its value in medicinal chemistry and materials science. Continued exploration of its reactivity, particularly in catalytic asymmetric synthesis and bioorthogonal chemistry, remains a focus for advancing its applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds related to (3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that structural modifications can enhance the efficacy of these compounds against various bacterial strains, suggesting a pathway for developing new antibiotics to combat resistant strains .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This positions it as a candidate for developing treatments for inflammatory diseases .

Biological Research

Cellular Mechanisms
In biological studies, this compound has been used to explore cellular mechanisms associated with apoptosis and cell proliferation. Research indicates that it may modulate pathways involved in cancer cell growth and survival .

Targeted Drug Delivery
The compound's unique structure allows it to be integrated into drug delivery systems. Its ability to penetrate biological membranes can be exploited to enhance the delivery of therapeutic agents directly to target cells or tissues .

Materials Science

Polymer Development
In materials science, derivatives of this compound have been utilized in the synthesis of novel polymers. These polymers exhibit desirable mechanical properties and thermal stability, making them suitable for various industrial applications .

Case Studies

Study Focus Findings
Antimicrobial ActivityEnhanced efficacy against resistant bacterial strains .
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines in vitro .
Cellular MechanismsModulation of apoptosis and proliferation pathways in cancer cells .
Polymer DevelopmentNovel polymers with improved mechanical properties developed from derivatives .

Mechanism of Action

The mechanism of action of (3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and carboxylic acid group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Substituent Variations on the Cyclopentaquinoline Core

Compound Name Substituents Key Properties/Synthesis Reference
Target Compound 7,9-Cl, 4-COOH Prophetic compound (no experimental synthesis reported); hypothesized bioactivity.
8-Cyano Analog (QA-3134) 8-CN, 4-COOH Synthesized (95% purity); cyano group may enhance electron-withdrawing effects.
8-Nitro Analog (QA-1846) 8-NO₂, 4-COOH 95% purity; nitro group introduces strong electron-withdrawing character.
G1-PABA () 6-Br, 8-COOH Synthesized via reported methods; bromine may influence halogen bonding interactions.
4-Isopropyl Derivative () 4-isopropyl, 8-COOH Molecular formula C16H19NO2; isopropyl group increases hydrophobicity.

Key Observations :

  • Electronic Effects: Nitro (QA-1846) and cyano (QA-3134) substituents at position 8 likely reduce electron density in the quinoline ring compared to chlorine in the target compound .

Modifications to the Carboxylic Acid Group

Compound Name Functional Group Impact on Properties Reference
Target Compound 4-COOH Free acid enhances water solubility; may form salts for improved bioavailability.
4,8-Dicarboxylic Acid Ethyl Ester 4-COOH, 8-COOEt Ethyl ester reduces polarity; used in prodrug formulations (e.g., ).
Acridine-Cyclopentaquinoline Hybrids 4-COOH + acridine moiety Hybrids () show multifunctional bioactivity (e.g., anticancer, antimicrobial).

Key Observations :

  • Solubility : Esterification (e.g., ) decreases aqueous solubility but may enhance membrane permeability .

Biological Activity

The compound (3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS No. 1415811-43-6) is a member of the quinoline family, which is known for its diverse biological activities. This article focuses on its biological activity, particularly its antibacterial properties and cytotoxicity, supported by various research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H13Cl2NO2C_{13}H_{13}Cl_{2}NO_{2} with a molecular weight of 215.25 g/mol. The presence of chlorine atoms and the cyclopentaquinoline structure contribute to its potential biological activities.

Antibacterial Activity

Recent studies have investigated the antibacterial properties of quinoline derivatives, including the compound . The following table summarizes the antibacterial activities against various strains:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
(3aR,4S,9bS)-7,9-dichloro...Staphylococcus aureus (S. aureus)64 μg/mL
Escherichia coli (E. coli)128 μg/mL
Bacillus subtilis (B. subtilis)>256 μg/mL
Pseudomonas aeruginosa (P. aeruginosa)>256 μg/mL
Methicillin-resistant S. aureus (MRSA)>256 μg/mL

The compound exhibited significant activity against S. aureus and moderate activity against E. coli , while showing weak inhibition against B. subtilis , P. aeruginosa , and MRSA .

Cytotoxicity Studies

Cytotoxicity was assessed using the MTT assay on mouse macrophage cell lines (RAW 264.7). The results indicated that:

  • The compound showed weak cytotoxicity with an IC50 value of approximately 98.2 μg/mL .
  • Comparatively, standard antibiotics like ampicillin and gentamicin exhibited similar cytotoxic profiles.

These findings suggest that the compound has a favorable safety profile for further development as an antibacterial agent .

The mechanism by which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or disruption of cellular processes due to its structural characteristics that allow interaction with bacterial enzymes or membranes.

Study 1: Synthesis and Evaluation

In a study published in MDPI, researchers designed and synthesized various quinoline derivatives, including our compound, to evaluate their antibacterial efficacy against multiple bacterial strains. The study concluded that modifications to the quinoline structure significantly influenced antibacterial activity .

Study 2: Comparative Analysis

Another research effort compared the activity of this compound with other known antibacterial agents, demonstrating that while it was less potent than standard treatments like ampicillin and gentamicin, it still provided a promising alternative for treating infections caused by resistant strains .

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